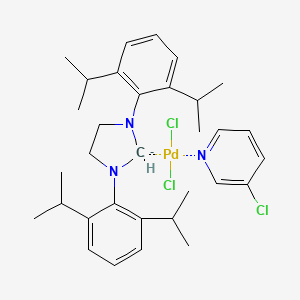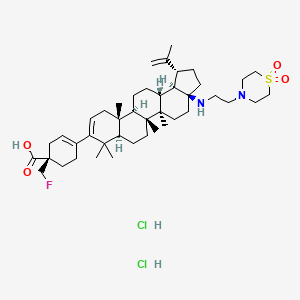![molecular formula C15H9NO8 B11927738 2'-Nitro-[1,1'-biphenyl]-3,4',5-tricarboxylic acid](/img/structure/B11927738.png)
2'-Nitro-[1,1'-biphenyl]-3,4',5-tricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Nitro-[1,1’-biphenyl]-3,4’,5-tricarboxylic acid is an organic compound that belongs to the class of aromatic nitro compounds It is characterized by the presence of a nitro group (-NO2) attached to a biphenyl structure, which consists of two benzene rings connected by a single bond
Preparation Methods
The synthesis of 2’-Nitro-[1,1’-biphenyl]-3,4’,5-tricarboxylic acid typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, where 1-chloro-2-nitrobenzene is coupled with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base such as sodium carbonate . The reaction is carried out in a solvent mixture of ethanol and water at elevated temperatures. The intermediate product, 4’-chloro-2-nitro-1,1’-biphenyl, is then subjected to further reactions to introduce the carboxylic acid groups at the desired positions .
Chemical Reactions Analysis
2’-Nitro-[1,1’-biphenyl]-3,4’,5-tricarboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2’-Nitro-[1,1’-biphenyl]-3,4’,5-tricarboxylic acid involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. These interactions can modulate signaling pathways and enzyme activities, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
2’-Nitro-[1,1’-biphenyl]-3,4’,5-tricarboxylic acid can be compared with other nitroaromatic compounds such as 2-nitrobiphenyl and 4-nitrobiphenyl. While these compounds share the nitro group and biphenyl structure, the presence of additional carboxylic acid groups in 2’-Nitro-[1,1’-biphenyl]-3,4’,5-tricarboxylic acid imparts unique chemical properties and reactivity . This makes it more versatile in various chemical reactions and applications.
Properties
Molecular Formula |
C15H9NO8 |
|---|---|
Molecular Weight |
331.23 g/mol |
IUPAC Name |
5-(4-carboxy-2-nitrophenyl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C15H9NO8/c17-13(18)7-1-2-11(12(6-7)16(23)24)8-3-9(14(19)20)5-10(4-8)15(21)22/h1-6H,(H,17,18)(H,19,20)(H,21,22) |
InChI Key |
DIDDCBKDIQCMSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C2=CC(=CC(=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(4-methoxyphenyl)benzene-1,4-diamine)](/img/structure/B11927655.png)




![DI-Micron-Hydroxo-Bis-[(N N N N-Tetramethyl-Ethylenedia E)Copper(II)]Chloride](/img/structure/B11927687.png)








